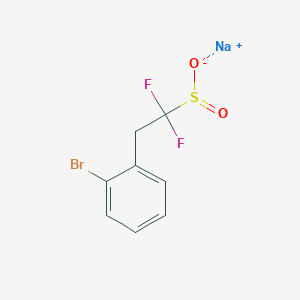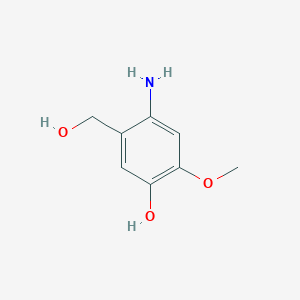
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is an organosulfur compound that features a bromophenyl group, two fluorine atoms, and a sulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate typically involves the reaction of 2-bromophenyl difluoromethyl sulfone with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the sulfinate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often with a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is the corresponding sulfonate.
Reduction: The major product is the corresponding sulfide.
Applications De Recherche Scientifique
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the preparation of functional materials with specific properties, such as fluorinated polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfinate group can act as a nucleophile or electrophile in different contexts. The difluoroethane moiety imparts unique electronic properties that influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-(2-Chlorophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(2-Iodophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(2-Fluorophenyl)-1,1-difluoroethanesulfinate
Uniqueness
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is unique due to the presence of the bromine atom, which offers distinct reactivity compared to chlorine, iodine, or fluorine. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated analogs may not be able to achieve.
Propriétés
Formule moléculaire |
C8H6BrF2NaO2S |
|---|---|
Poids moléculaire |
307.09 g/mol |
Nom IUPAC |
sodium;2-(2-bromophenyl)-1,1-difluoroethanesulfinate |
InChI |
InChI=1S/C8H7BrF2O2S.Na/c9-7-4-2-1-3-6(7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
YXGXXGCTNDXGDI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)CC(F)(F)S(=O)[O-])Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)





